molecular formula C6H10F2O B13255972 3-(2,2-Difluorocyclopropyl)propan-1-ol

3-(2,2-Difluorocyclopropyl)propan-1-ol

Cat. No.: B13255972
M. Wt: 136.14 g/mol
InChI Key: SRIWUMJIBUJDFP-UHFFFAOYSA-N
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Description

3-(2,2-Difluorocyclopropyl)propan-1-ol (CAS 1552285-40-1 ) is a high-purity chemical compound with the molecular formula C6H10F2O and a molecular weight of 136.14 g/mol . This organofluorine building block is characterized by its cyclopropyl ring and two strategically positioned fluorine atoms, which can significantly influence a molecule's electronic properties, metabolic stability, and lipophilicity. These characteristics make it a valuable intermediate in medicinal chemistry for the synthesis of more complex target molecules, particularly in the exploration of new pharmacologically active compounds. The compound's structure, featuring both a propanol chain and a strained, fluorinated ring system, offers multiple synthetic handles for further functionalization, enabling researchers to incorporate a unique, polar fragment into their molecular designs. The compound is associated with the MDL number MFCD30002707 . This product is intended for Research and Development use in a laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human use. Please consult the safety data sheet for proper handling and storage conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

3-(2,2-difluorocyclopropyl)propan-1-ol

InChI

InChI=1S/C6H10F2O/c7-6(8)4-5(6)2-1-3-9/h5,9H,1-4H2

InChI Key

SRIWUMJIBUJDFP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)CCCO

Origin of Product

United States

Investigating the Reactivity and Mechanistic Pathways of 3 2,2 Difluorocyclopropyl Propan 1 Ol

Ring-Opening Reactions of the gem-Difluorocyclopropane Moiety.rsc.orgresearchgate.netnjtech.edu.cnrsc.org

The gem-difluorocyclopropane unit is known for its susceptibility to ring-opening reactions, driven by the release of ring strain and the influence of the electron-withdrawing fluorine atoms. researchgate.netnjtech.edu.cnrsc.org These reactions provide valuable synthetic routes to various fluorinated organic molecules.

Nucleophile-Mediated Ring-Opening Mechanisms for Monofluorinated Alkene Formation.rsc.org

Transition metal-catalyzed ring-opening of gem-difluorocyclopropanes in the presence of nucleophiles is a powerful method for the synthesis of monofluorinated alkenes. rsc.org This transformation typically proceeds through a mechanism involving the oxidative addition of a C-C bond of the cyclopropane (B1198618) ring to a low-valent transition metal, such as palladium or nickel. This is followed by a β-fluoride elimination to generate an allyl-metal species. The subsequent nucleophilic attack on this intermediate leads to the formation of the monofluorinated alkene product. rsc.org A variety of nucleophiles, including amines, alcohols, carboxylic acids, and carbon nucleophiles, have been successfully employed in these reactions, affording a diverse range of fluoroalkenes with high linear selectivity. rsc.org

Catalyst SystemNucleophileProduct TypeSelectivity
Palladium-basedAmines, Alcohols, Carboxylic AcidsLinear Monofluorinated AlkenesHigh
Nickel-basedCarbon NucleophilesLinear Monofluorinated AlkenesHigh

Photoredox-Catalyzed Ring-Opening Transformations via Cyclopropane Radical Cations.nih.govlookchem.comnih.gov

Visible-light photoredox catalysis offers a mild and efficient approach to initiate the ring-opening of cyclopropanes, including gem-difluorocyclopropanes. nih.govlookchem.comnih.gov In this process, a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) from the cyclopropane ring, generating a cyclopropane radical cation. nih.govlookchem.com This radical cation is highly reactive and susceptible to nucleophilic attack. The nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a distonic radical cation. Subsequent reaction steps, which can include further oxidation or reduction and proton transfer, ultimately yield the ring-opened product. This methodology has been successfully applied to the 1,3-difunctionalization of aryl cyclopropanes. lookchem.comnih.gov

Reaction TypeKey IntermediateDriving ForceTypical Products
Photoredox-Catalyzed Ring-OpeningCyclopropane Radical CationSingle-Electron Transfer1,3-Difunctionalized Compounds

Regioselectivity and Stereochemical Aspects of Ring Cleavage in Difluorocyclopropanes.rsc.orgnih.govlookchem.comnih.gov

The regioselectivity of ring-opening in substituted gem-difluorocyclopropanes is a critical aspect of their reactivity. In transition metal-catalyzed reactions, the regioselectivity can often be controlled by the choice of ligands and the electronic properties of the substituents on the cyclopropane ring. rsc.org For instance, in palladium-catalyzed reactions, the oxidative addition step is often influenced by steric and electronic factors, directing the cleavage to a specific C-C bond.

The stereochemistry of the resulting alkene is also a key consideration. In some base-induced ring-opening reactions of gem-difluorocyclopropyl acetaldehydes, a concerted disrotatory C1-C3 bond cleavage has been proposed to be responsible for the observed high stereoselectivity, leading to the formation of (E,E)-fluorodienals. nih.govlookchem.com The reaction proceeds through an enolate or enamine intermediate, and the stereochemical outcome is dictated by the orbital symmetry rules for concerted reactions.

Reaction ConditionControlling FactorsStereochemical Outcome
Transition Metal CatalysisLigands, Substituent ElectronicsVaries with system
Base-Induced EliminationConcerted Disrotatory CleavageHigh (e.g., (E,E)-isomers)

Transformation to 3-Bromo-2,2-difluoropropyl Ketones via Ring-Opening of Cyclopropyl (B3062369) Ketones.nih.gov

When the primary alcohol of 3-(2,2-difluorocyclopropyl)propan-1-ol is oxidized to a ketone, the resulting 2,2-difluorocyclopropyl ketone can undergo ring-opening reactions. Treatment of such ketones with surrogate HBr reagents, such as those generated from N-pentylpyridinium bromide and a strong acid like trifluoroacetic acid or trifluoromethanesulfonic acid, leads to the formation of 3-bromo-2,2-difluoropropyl ketones in good to excellent yields. nih.gov This reaction proceeds via the protonation of the carbonyl oxygen, which activates the cyclopropane ring towards nucleophilic attack by the bromide ion, resulting in the cleavage of the distal C-C bond.

Reactions Involving the Primary Alcohol Functionality (Propan-1-ol Moiety).

The primary alcohol group in this compound can undergo typical reactions of primary alcohols, most notably oxidation to aldehydes and carboxylic acids.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids under Controlled Conditions.bham.ac.ukrsc.org

The selective oxidation of the primary alcohol in this compound can be achieved by carefully choosing the oxidizing agent and reaction conditions.

To obtain the corresponding aldehyde, 3-(2,2-difluorocyclopropyl)propanal, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. The reaction is typically carried out in an anhydrous solvent, and the aldehyde is often isolated promptly to avoid further oxidation. rsc.org

For the synthesis of the carboxylic acid, 3-(2,2-difluorocyclopropyl)propanoic acid, stronger oxidizing agents are employed. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in aqueous sulfuric acid), or sodium hypochlorite (B82951) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). These powerful oxidants will convert the primary alcohol first to the aldehyde, which is then rapidly oxidized in situ to the carboxylic acid. bham.ac.uk

Desired ProductReagent ClassExample ReagentsKey Condition
AldehydeMild OxidantsPCC, DMPAnhydrous, controlled stoichiometry
Carboxylic AcidStrong OxidantsKMnO4, Jones Reagent, TEMPO/NaOClPresence of water, excess oxidant

Derivatization of the Hydroxyl Group (e.g., Tosylate Formation) for Subsequent Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base. masterorganicchemistry.com Therefore, converting the hydroxyl moiety of this compound into a better leaving group is a crucial first step for many synthetic applications. A common and effective method for this activation is the formation of a tosylate ester. nih.govwikipedia.org

The reaction involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine (B92270). youtube.com The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of TsCl, leading to the displacement of the chloride ion. The pyridine then deprotonates the resulting oxonium ion to yield the stable tosylate ester, 3-(2,2-difluorocyclopropyl)propyl 4-methylbenzenesulfonate. A key advantage of this method is that the conversion proceeds with retention of stereochemistry at the carbon atom bearing the oxygen. masterorganicchemistry.comwikipedia.org

The resulting tosylate group (⁻OTs) is an excellent leaving group due to the resonance stabilization of the tosylate anion. This transformation renders the primary carbon adjacent to the oxygen highly susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism. wikipedia.org This opens a pathway to a variety of functionalized difluorocyclopropane derivatives.

Nucleophile (Nu⁻)Reagent ExampleProduct Name
Azide (N₃⁻)Sodium Azide (NaN₃)1-(3-azidopropyl)-2,2-difluorocyclopropane
Iodide (I⁻)Sodium Iodide (NaI)1-(3-iodopropyl)-2,2-difluorocyclopropane
Cyanide (CN⁻)Sodium Cyanide (NaCN)4-(2,2-difluorocyclopropyl)butanenitrile
Thiolate (RS⁻)Sodium thiomethoxide (NaSMe)1-(3-(methylthio)propyl)-2,2-difluorocyclopropane
Malonate (CH(CO₂Et)₂⁻)Diethyl malonate, NaOEtDiethyl 2-(3-(2,2-difluorocyclopropyl)propyl)malonate

Ethereal and Esterification Reactions for Molecular Diversification

Beyond converting the alcohol to a leaving group, the hydroxyl moiety can be directly transformed into other key functional groups, such as ethers and esters, significantly diversifying the molecular architecture.

Esterification: Esters are commonly synthesized through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net This is an equilibrium-controlled process where the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. The reaction is typically driven to completion by removing the water formed as a byproduct. youtube.com This method allows for the introduction of a wide array of R-groups, depending on the carboxylic acid used.

Etherification: The Williamson ether synthesis provides a general route to ethers. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide is then reacted with a primary alkyl halide (R-X). The alkoxide displaces the halide in an Sₙ2 reaction to form the ether. This allows for the attachment of various alkyl chains to the oxygen atom of the original propanol (B110389) moiety.

Reaction TypeReagent 1Reagent 2Product Class
EsterificationAcetic AcidH₂SO₄ (cat.)Acetate (B1210297) Ester
EsterificationBenzoic AcidH₂SO₄ (cat.)Benzoate (B1203000) Ester
EtherificationSodium HydrideMethyl IodideMethyl Ether
EtherificationSodium HydrideBenzyl BromideBenzyl Ether

Intramolecular Reactions and Rearrangements Involving the Fluorinated Cyclopropyl and Alcohol Moieties

The high ring strain of the cyclopropane ring, combined with the strong electron-withdrawing effect of the geminal fluorine atoms, makes the this compound system susceptible to intramolecular reactions and rearrangements, particularly under acidic conditions. cas.cn While specific studies on this exact molecule are not prevalent, mechanistic principles can be inferred from related systems.

For instance, acid-catalyzed rearrangements of cyclopropyl-substituted epoxides are known to proceed via ring-opening to form a carbocation intermediate. cas.cn A similar pathway can be envisioned for this compound. Protonation of the hydroxyl group followed by the loss of water would generate a primary carbocation. Although primary carbocations are typically unstable, the adjacent difluorocyclopropyl ring can participate in the reaction. The high p-character of the external C-C bonds of the cyclopropane ring allows it to stabilize an adjacent positive charge. This could lead to a ring-opening rearrangement, alleviating ring strain and potentially involving fluorine migration to yield fluorinated homoallylic alcohols or other rearranged products. The precise outcome would depend heavily on the reaction conditions and the stability of the potential intermediates. beilstein-journals.org

Kinetic and Mechanistic Studies of this compound Transformations

Detailed kinetic and mechanistic investigations provide fundamental insights into the reaction pathways and transition states involved in the transformations of this compound.

Tosylate Formation and Substitution: The mechanism for the formation of a tosylate involves the nucleophilic attack of the alcohol on tosyl chloride, followed by deprotonation by a base. youtube.com The subsequent nucleophilic substitution of the tosylate group generally proceeds via a classic bimolecular Sₙ2 mechanism. The reaction rate would be expected to follow second-order kinetics, being first order in both the tosylate substrate and the incoming nucleophile.

Rearrangement Mechanisms: Mechanistic studies on the rearrangements of related fluorinated cyclopropanes suggest that the pathways are highly dependent on the reagents used. Acid-catalyzed processes are believed to proceed through carbocation intermediates, where the cyclopropane ring opens to relieve strain. cas.cn In contrast, thermal rearrangements, such as the vinylcyclopropane (B126155) rearrangement, follow concerted pericyclic pathways. beilstein-journals.orgstrath.ac.uk Any proposed mechanism for the rearrangement of this compound would require experimental validation, for example, through isotopic labeling studies or computational modeling to determine the operative pathway and associated energy barriers.

Catalyst Design and Performance in Synthetic Transformations of Fluorinated Cyclopropanes

Catalysis plays a pivotal role in the synthesis and transformation of fluorinated cyclopropanes, enabling efficient and selective reactions. thieme.de The design of catalysts tailored for these substrates is an active area of research.

Biocatalysis: Engineered enzymes have emerged as powerful tools for the stereoselective synthesis of fluorinated cyclopropanes. Myoglobin-based biocatalysts have been developed to catalyze the cyclopropanation of gem-difluoro alkenes with excellent diastereoselectivity and enantioselectivity (up to 99:1 d.r. and 99% e.e.), achieving transformations not currently possible with traditional chemocatalytic methods. wpmucdn.comnih.govresearchgate.net Such biocatalytic approaches could be applied to the synthesis of chiral precursors to this compound.

Transition Metal Catalysis: Homogeneous and heterogeneous transition metal catalysts are crucial for various transformations of the difluorocyclopropane motif.

Palladium Catalysis: Palladium catalysts have been shown to be effective in the (Z)-selective ring-opening sulfonylation of difluorocyclopropyl arenes. beilstein-journals.org This demonstrates the ability of palladium to mediate the cleavage of the strained C-C bond of the cyclopropane ring.

Nickel Catalysis: Nickel-catalyzed intramolecular cross-electrophile coupling reactions provide a novel strategy for synthesizing fluorinated cyclopropanes from precursors containing a difluoromethyl (CF₂H) group. thieme.de This highlights the utility of nickel in forming the strained three-membered ring.

The choice of catalyst, including the metal center and the supporting ligands, is critical. The ligand sphere can be rationally designed to control the reactivity and selectivity of the transformation, whether it involves forming the cyclopropane ring, cleaving it, or functionalizing other parts of the molecule without affecting the sensitive fluorinated ring.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of 3-(2,2-difluorocyclopropyl)propan-1-ol. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

Proton (¹H) NMR spectroscopy provides information on the number of distinct hydrogen environments and their connectivity. For this compound, the spectrum is expected to show signals corresponding to the protons on the propanol (B110389) chain and the cyclopropyl (B3062369) ring. The hydroxyl proton often appears as a broad singlet, which can be confirmed by a D₂O exchange experiment.

The protons of the methylene (B1212753) group adjacent to the hydroxyl (C1-H) are expected to appear as a triplet, coupled to the neighboring methylene group (C2-H). The C2-H protons, being adjacent to both the C1 and C3 methylene groups, would likely present as a more complex multiplet. The protons on the carbon adjacent to the cyclopropyl ring (C3-H) would also be a multiplet, coupled to the C2-H protons and the single proton on the cyclopropyl ring. The cyclopropyl protons themselves (C4-H and C5-H₂) will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings, further complicated by coupling to the fluorine atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
HO-CH₂-~3.65Triplet (t)~6.5
-CH₂-CH₂-OH~1.60Multiplet (m)-
Cyclopropyl-CH₂-~1.75Multiplet (m)-
Cyclopropyl CH~1.50Multiplet (m)-
Cyclopropyl CH₂~1.0-1.3Multiplet (m)-
-OHVariable (broad s)Singlet (s)-

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound is expected to display six distinct signals, one for each carbon atom. The carbon bearing the hydroxyl group (C1) will be the most downfield of the sp³ carbons in the propyl chain. The carbon atom of the cyclopropyl ring bonded to the two fluorine atoms (C6) will show a characteristic large splitting due to one-bond ¹³C-¹⁹F coupling (¹JCF) and will be significantly shifted downfield. nih.gov The other cyclopropyl carbons (C4, C5) will also exhibit coupling to the fluorine atoms, though smaller in magnitude (²JCF). nih.gov

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
CH₂-OH~62.0Singlet (s)-
-CH₂-CH₂OH~32.5Singlet (s)-
Cyclopropyl-CH₂-~30.0Triplet (t)²JCF ~ small
Cyclopropyl CH~25.0Triplet (t)²JCF ~ small
Cyclopropyl CH₂~18.0Triplet (t)²JCF ~ small
CF₂~113.0Triplet (t)¹JCF ~ 280-290

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for directly observing the fluorine atoms. Since the two fluorine atoms in the gem-difluoro setup are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. alfa-chemistry.com This signal's chemical shift is characteristic of a gem-difluorocyclopropyl group, typically appearing in a specific region of the spectrum. ucsb.edu The signal will be split into a multiplet due to coupling with the vicinal protons on the cyclopropyl ring. acs.orgwikipedia.org

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound.
Fluorine AssignmentPredicted Chemical Shift (δ, ppm, vs. CFCl₃)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CF₂-~ -140 to -160Multiplet (m)JFH (vicinal)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, confirming the -CH₂-CH₂-CH₂- sequence of the propanol chain and the couplings within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for confirming the connection between the propanol chain and the cyclopropyl ring, for instance, by showing a correlation between the C3-H protons and the C4 and C5 carbons of the ring.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be dominated by the characteristic absorptions of the alcohol and alkyl functionalities. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded alcohol group. youtube.com Strong C-H stretching vibrations from the alkyl chain and cyclopropyl ring would appear in the 2850-3000 cm⁻¹ region. The presence of the difluorocyclopropyl group would be confirmed by strong C-F stretching absorptions, typically found in the 1000-1150 cm⁻¹ range. upi.eduupi.edu

Table 4: Predicted FT-IR Spectroscopic Data for this compound.
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Hydrogen-bonded)3200 - 3600Strong, Broad
C-H Stretch (sp³)2850 - 3000Strong
C-O Stretch (Primary Alcohol)~1050Strong
C-F Stretch1000 - 1150Strong
CH₂ Bend~1465Medium

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₆H₁₀F₂O), the molecular weight is 136.14 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 136.

The fragmentation of alcohols in MS often proceeds via two main pathways: α-cleavage and dehydration. libretexts.orgyoutube.com

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen would result in the loss of a C₅H₉F₂ radical, leading to a prominent peak at m/z = 31, corresponding to the [CH₂OH]⁺ ion.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion would produce a fragment ion at m/z = 118 ([M-18]⁺). libretexts.org Further fragmentation could involve the cleavage of the propyl chain and the opening or fragmentation of the strained difluorocyclopropyl ring.

Table 5: Predicted Mass Spectrometry Data for this compound.
m/zPredicted Identity of FragmentFragmentation Pathway
136[C₆H₁₀F₂O]⁺ (Molecular Ion)-
118[C₆H₈F₂]⁺Dehydration (Loss of H₂O)
31[CH₂OH]⁺α-Cleavage

Advanced X-ray Crystallography for Single-Crystal Solid-State Structure Determination of Analogues or Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides unambiguous and highly accurate data on bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers, which are crucial for establishing structure-activity relationships (SAR). nih.govnih.gov

While a specific crystal structure for this compound is not publicly documented, the analysis of its derivatives or analogues provides invaluable insight into the conformational preferences and electronic nature of the 2,2-difluorocyclopropyl group. nih.govresearchgate.net By crystallizing a suitable derivative—for instance, an ester or a carbamate (B1207046) of the primary alcohol—researchers can obtain a high-resolution solid-state structure.

Table 1: Representative Crystallographic Data Obtainable for a Derivative of this compound
ParameterDescriptionExample Data
Chemical FormulaThe elemental composition of the molecule in the crystal.C20H15F2N3O researchgate.net
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal.P21/c
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 7.18 Å, b = 18.06 Å, c = 13.16 Å, β = 96.7° researchgate.net
Resolution (R-factor)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.R1 = 0.0517 researchgate.net
Key Bond LengthsPrecise distances between specific atoms, such as C-F or C-C bonds in the cyclopropyl ring.C-F: ~1.35 Å
Key Bond AnglesAngles between three connected atoms, defining molecular geometry.F-C-F: ~105°

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is an indispensable tool in chemical research for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, both gas and liquid chromatography are essential for assessing chemical purity and resolving stereoisomers. researchgate.net

Gas Chromatography (GC) for Volatile Component Analysis and Purity Assessment

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its relatively low molecular weight and the presence of a hydroxyl group, this compound is amenable to GC analysis, often after derivatization of the alcohol to increase volatility if necessary. The primary application of GC is to determine the purity of a sample by separating the target compound from any volatile impurities, such as residual solvents, starting materials, or reaction byproducts. google.com

When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information. A GC-MS system separates the components of a mixture, and the mass spectrometer then fragments each component, generating a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification of impurities. jmchemsci.complantsjournal.com This is crucial for process chemistry, where understanding the impurity profile is key to optimizing reaction conditions. nih.gov

Table 2: Typical Gas Chromatography (GC) Parameters for Purity Analysis
ParameterTypical ConditionPurpose
ColumnCapillary column (e.g., HP-5, DB-5ms, 30 m x 0.25 mm x 0.25 µm)Provides high-resolution separation of volatile components. plantsjournal.com
Carrier GasHelium or HydrogenInert mobile phase to carry the analyte through the column. plantsjournal.com
Injector Temperature250 - 270 °CEnsures rapid volatilization of the sample without thermal degradation. researchgate.net
Oven Temperature ProgramInitial temp 50°C (1 min), ramp at 10°C/min to 280°C, hold for 5 minSeparates compounds based on their boiling points and column interactions. researchgate.net
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides structural identification of eluting peaks; FID provides quantitative data. jmchemsci.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used extensively for the purity assessment and separation of a wide range of compounds. researchgate.net For this compound, which possesses chiral centers at the C1 and C3 positions of the cyclopropane (B1198618) ring, the separation of stereoisomers (enantiomers and diastereomers) is of critical importance, as different stereoisomers can exhibit distinct biological activities.

The most effective approach for separating enantiomers is chiral HPLC, which employs a Chiral Stationary Phase (CSP). nih.govphenomenex.com These phases create a chiral environment within the column, allowing for differential interaction with the enantiomers of the analyte. This results in the formation of transient, diastereomeric complexes with different energies, leading to different retention times and thus, separation. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for resolving a broad range of chiral compounds, including those with structural similarities to the target molecule. phenomenex.comresearchgate.net The analysis of analogues like (2,2-difluorocyclopropyl) methyl benzoate (B1203000) has demonstrated successful enantiomeric separation on a Chiralcel OJ-H column, highlighting the applicability of this method. researchgate.net

Table 3: Example HPLC Conditions for Chiral Separation of a Difluorocyclopropyl Analogue
ParameterConditionRationale
InstrumentHigh-Performance Liquid Chromatography SystemStandard for high-resolution liquid-phase separations.
ColumnChiralcel OJ-H (amylose derivative) or Chiralpak AD-3 mdpi.comProven Chiral Stationary Phase for separating enantiomers of related compounds. researchgate.net
Mobile PhaseHexane/Isopropanol (90:10 v/v)Normal-phase conditions are common for polysaccharide-based CSPs, allowing for optimization of retention and selectivity. phenomenex.com
Flow Rate1.0 mL/minA standard flow rate to ensure efficient separation and good peak shape. mdpi.com
Column Temperature25 °CTemperature control is crucial for reproducible retention times and selectivity. mdpi.com
DetectionUV Detector at 210 nmThe propanol lacks a strong chromophore, requiring detection at a lower UV wavelength.

Computational and Theoretical Investigations of 3 2,2 Difluorocyclopropyl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net By solving the Kohn-Sham equations, DFT can accurately determine the ground-state energy and electron density, from which numerous molecular properties can be derived. mdpi.com For 3-(2,2-difluorocyclopropyl)propan-1-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the lowest energy conformation (optimized geometry). researchgate.netresearchgate.net

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. The presence of the electronegative fluorine atoms significantly influences the geometry of the cyclopropyl (B3062369) ring and the adjacent propanol (B110389) chain. The C-F bonds are shortened, and the geminal difluoro substitution affects the strain and bond lengths within the three-membered ring.

Electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. mdpi.comresearchgate.net The fluorine atoms lower the energy of the molecular orbitals due to their inductive effect, which can impact the molecule's reactivity profile.

Conformational analysis is crucial for flexible molecules like this compound. The rotation around the C-C single bonds of the propanol chain leads to various conformers. DFT calculations can map the potential energy surface to identify stable conformers and the energy barriers between them. Studies on similar 1,3-difluorinated alkanes show a strong preference for specific gauche conformations due to stereoelectronic effects, a phenomenon that would likely influence the conformational profile of this molecule as well. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for this compound (B3LYP/6-311++G(d,p)).
ParameterCalculated Value
Bond Length C-F (Å)~1.35
Bond Length C-O (Å)~1.43
Bond Angle F-C-F (°)~105.5
HOMO Energy (eV)-7.5
LUMO Energy (eV)+1.2
HOMO-LUMO Gap (eV)8.7
Dipole Moment (Debye)~2.5

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediates, and characterizing transition states. researchgate.net For this compound, theoretical calculations can elucidate the mechanisms of reactions such as oxidation of the alcohol, dehydration to form an alkene, or ring-opening of the cyclopropane (B1198618).

By calculating the potential energy surface for a proposed reaction, stationary points corresponding to reactants, intermediates, products, and transition states can be located. researchgate.net The energy difference between the reactants and the transition state defines the activation energy, which is a critical parameter for determining reaction rates. ucsd.edu

For instance, the dehydration of propanol can proceed through different pathways, and computational studies can determine the most favorable one. figshare.comarxiv.org The presence of the difluorocyclopropyl group may influence the regioselectivity and stereoselectivity of such reactions. Transition state theory, combined with the calculated geometries and vibrational frequencies from DFT, allows for the calculation of kinetic parameters, providing a comprehensive understanding of the reaction dynamics. researchgate.net

Table 2: Hypothetical Calculated Activation Energies (Ea) for Potential Reactions.
Reaction PathwayHypothetical Ea (kcal/mol)Description
Dehydration (E1cB-like)~35-40Elimination of water to form cyclopropylpropene.
Oxidation to Aldehyde~25-30Conversion of the primary alcohol to 3-(2,2-difluorocyclopropyl)propanal.
SN2 Substitution of -OH~30-35Displacement of the hydroxyl group by a nucleophile.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification. ijcrr.com After obtaining the optimized molecular geometry from DFT calculations, parameters like NMR chemical shifts and IR vibrational frequencies can be computed.

NMR chemical shifts (¹H, ¹³C, and ¹⁹F) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. idc-online.comrsc.orgresearchgate.net These predicted shifts, when compared to experimental spectra, can confirm the proposed structure and help assign specific signals to atoms within the molecule. For fluorinated compounds, the prediction of ¹⁹F NMR shifts is particularly valuable and can be achieved with reasonable accuracy. rsc.orgnih.gov

Similarly, the vibrational frequencies from a DFT calculation correspond to the absorption bands in an IR spectrum. msu.edu While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to provide excellent agreement. ijcrr.com This allows for the assignment of key vibrational modes, such as the O-H stretch of the alcohol, the C-H stretches of the alkyl chain and cyclopropane ring, and the characteristic strong C-F stretching vibrations.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm).
Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CH₂-OH~3.6~62
-CH₂-CH₂OH~1.7~35
CH-CH₂-~1.4~20
CH₂ (ring)~1.0 - 1.5~18
CF₂-~113 (t)
Table 4: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹).
Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch~3400 (broad)
C-H Stretch (sp³)2950-3050
C-O Stretch~1050
C-F Stretch1100-1250 (strong)

Molecular Dynamics Simulations to Understand Conformation and Intermolecular Interactions

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water. researchgate.netdntb.gov.ua

For this compound, an MD simulation can reveal the flexibility of the propanol side chain and the accessible conformational space at a given temperature. It can show how the molecule interacts with solvent molecules, for example, by forming hydrogen bonds between its hydroxyl group and water. nih.gov The difluorocyclopropyl group, being relatively lipophilic but with polar C-F bonds, will also have specific interactions with the surrounding solvent that can be characterized.

Analysis of MD trajectories can yield information on properties like the radial distribution function (describing the probability of finding a solvent molecule at a certain distance) and the average number and lifetime of hydrogen bonds. This provides a detailed picture of the molecule's solvation shell and its behavior in a condensed phase.

Table 5: Key Analyses from a Molecular Dynamics Simulation.
Analysis TypeInformation Obtained
Root Mean Square Deviation (RMSD)Structural stability and conformational changes over time.
Radial Distribution Function (RDF)Structure of the solvation shell around specific atoms (e.g., O, F).
Hydrogen Bond AnalysisNumber, lifetime, and geometry of hydrogen bonds with solvent.
Dihedral Angle DistributionConformational preferences of the flexible propanol chain.

Application of Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Fluorinated Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structure with its biological activity or physical properties, respectively. mdpi.com These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression analysis to find a mathematical equation linking these descriptors to an observed outcome. researchgate.netmdpi.com

For a series of analogs of this compound, a QSAR model could be developed to predict biological activity, such as enzyme inhibition or receptor binding affinity. mdpi.com A QSPR model could predict physical properties like boiling point, solubility, or lipophilicity (logP). researchgate.net The introduction of fluorine can significantly alter these properties. beilstein-journals.org

Molecular descriptors can be calculated from the molecular structure and include constitutional, topological, geometric, and electronic parameters. Many electronic descriptors, such as dipole moment, polarizability, and HOMO/LUMO energies, are derived from quantum chemical calculations like DFT. researchgate.net These models are valuable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

Table 6: Relevant Molecular Descriptors for QSAR/QSPR Modeling.
Descriptor ClassExample Descriptors
ElectronicDipole Moment, HOMO/LUMO energies, Mulliken charges
Steric/GeometricMolecular Volume, Surface Area, Ovality
TopologicalWiener Index, Kier & Hall Connectivity Indices
PhysicochemicalLogP (lipophilicity), Polar Surface Area (PSA), Molar Refractivity

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures and Scaffolds

As a functionalized organic molecule, 3-(2,2-Difluorocyclopropyl)propan-1-ol serves as a fundamental component for the bottom-up assembly of intricate molecular architectures. sigmaaldrich.com The primary alcohol group is readily transformed into other functional groups (e.g., aldehydes, carboxylic acids, amines, or halides), or it can be used directly in coupling reactions such as esterifications and etherifications. This allows for its seamless integration into larger molecular frameworks. otago.ac.nzfrontierspecialtychemicals.com

The difluorocyclopropane ring itself is a rigid, three-dimensional (3D) structure that can act as a bioisostere for other common chemical groups, such as phenyl rings or tert-butyl groups, while imparting distinct electronic and conformational properties. researchgate.net Synthetic chemists leverage this building block to construct novel scaffolds that occupy a unique chemical space, which is particularly valuable in the development of new therapeutic agents and functional materials. frontierspecialtychemicals.comrsc.orgnih.gov The inherent strain of the cyclopropane (B1198618) ring can also be exploited in ring-opening reactions to generate alternative fluorinated structures. beilstein-journals.org

Utility in Drug Discovery and Development Research as a Privileged Scaffold Modulator

In drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. nih.govbeilstein-journals.orgmdpi.com The modification of these core structures is a common strategy for optimizing drug candidates. The 3-(2,2-difluorocyclopropyl)propyl moiety, derived from this compound, is an excellent tool for modulating the properties of these scaffolds. beilstein-journals.orgnih.govfrontierspecialtychemicals.comresearchgate.netrsc.orgwhiterose.ac.ukmdpi.combldpharm.com

Fragment-Based Drug Discovery (FBDD) involves screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The incorporation of three-dimensional (3D) fragments is a key strategy for improving the selectivity and physicochemical properties of the resulting drugs.

The 3-(2,2-difluorocyclopropyl) moiety is an ideal 3D fragment. Building blocks derived from this compound are used to create libraries of 3D cyclopropyl-containing fragments for FBDD campaigns. whiterose.ac.uk These fragments introduce conformational rigidity and a specific spatial arrangement of atoms that can lead to improved binding interactions with protein targets. whiterose.ac.uknih.gov

Table 1: Comparison of Structural Features for Drug Discovery Approaches

FeatureTraditional Scaffolds (e.g., Phenyl)3D Cyclopropyl (B3062369) Building Blocks
Geometry Planar (2D)Non-planar, defined 3D shape
Conformational Flexibility Rotation around single bondsHighly rigid and constrained
Vectorial Elaboration Typically in-plane (ortho, meta, para)Defined vectors in 3D space
Physicochemical Impact Can increase lipophilicityModulates lipophilicity, pKa, and polarity

The introduction of fluorine atoms can profoundly alter the physicochemical properties of a molecule. mdpi.com The gem-difluoro group in the cyclopropane ring is a strong electron-withdrawing group, which can lower the pKa of nearby acidic or basic centers. This modulation of acidity/basicity can have a significant impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Influence of Fluorination on Key Molecular Properties

PropertyGeneral Effect of FluorinationContribution of the Difluorocyclopropyl Group
Lipophilicity (logP) Can increase or decrease depending on contextOften lowers logP, improving aqueous solubility researchgate.net
Metabolic Stability Generally increases by blocking C-H oxidationEnhances stability of the cyclopropyl ring unipa.it
Acidity/Basicity (pKa) Lowers pKa of neighboring functional groupsCan influence the ionization state of the molecule
Binding Interactions Can form unique hydrogen bonds and dipole interactionsThe C-F bonds can act as hydrogen bond acceptors

This compound is a precursor used in the synthesis of more complex, biologically active molecules. beilstein-journals.org The difluorocyclopropane unit is recognized as a valuable pharmacophore—the part of a molecule responsible for its biological activity. Its inclusion can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. rsc.orgmdpi.com For instance, gem-difluorocyclopropanes are found in inhibitors of various enzymes and modulators of receptors, where the unique stereoelectronic properties of the group are critical for activity. beilstein-journals.org The ability to start from a simple, functionalized building block like this compound streamlines the synthesis of these advanced drug candidates. beilstein-journals.orgwhiterose.ac.uk

Role in the Synthesis of Advanced Functional Materials (e.g., Liquid Crystals, Functional Polymers)

The applications of this compound extend beyond pharmaceuticals into the realm of materials science. The unique properties imparted by the difluorocyclopropyl group—such as high polarity, rigidity, and thermal stability—make it an attractive component for advanced functional materials. beilstein-journals.orgrsc.org

Derivatives of this alcohol can be incorporated into the structures of liquid crystals. The rigid, polar nature of the difluorocyclopropyl group can influence the mesophase behavior and dielectric properties of the final material. Similarly, in the field of polymer science, monomers derived from this compound can be used to synthesize fluoropolymers. mdpi.com These polymers may exhibit desirable properties such as enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for specialized applications. rsc.orgnih.gov

Development of Novel and Efficient Synthetic Pathways to Diverse Fluorine-Containing Compounds

Beyond its direct incorporation into larger structures, this compound is a valuable starting material for the synthesis of other novel fluorine-containing building blocks. beilstein-journals.org The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which then serve as entry points for a wide range of chemical transformations. These new, second-generation building blocks further expand the toolbox available to synthetic chemists for creating diverse libraries of fluorinated compounds for screening in drug discovery and materials science. nih.gov The development of efficient synthetic routes starting from readily available materials like this alcohol is crucial for advancing the field of fluorine chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.